2-Thiomethyl-2'-thiomorpholinomethyl benzophenone

Übersicht

Beschreibung

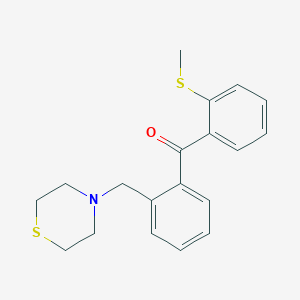

2-Thiomethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol It is characterized by the presence of a benzophenone core substituted with a thiomethyl group and a thiomorpholinomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride (NaH).

Attachment of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a Mannich reaction, where the benzophenone core reacts with formaldehyde and thiomorpholine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiomethyl-2’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.

Substitution: Halides or amines, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperature.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Thiomethyl-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: It may be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfur-containing compounds.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Wirkmechanismus

The mechanism of action of 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone depends on its interaction with molecular targets. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The benzophenone core can also participate in photochemical reactions, absorbing light and undergoing photochemical transformations that can affect biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: The parent compound, lacking the thiomethyl and thiomorpholinomethyl groups.

4-Methylbenzophenone: A derivative with a methyl group at the para position.

2-Thiomethylbenzophenone: A derivative with only the thiomethyl group.

2-Thiomorpholinomethylbenzophenone: A derivative with only the thiomorpholinomethyl group.

Uniqueness

2-Thiomethyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone (CAS No. 898781-66-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzophenone core with thiomethyl and thiomorpholinomethyl substituents, which are believed to enhance its biological activity. The synthesis typically involves three main steps:

- Formation of Benzophenone Core : Achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

- Introduction of Thiomethyl Group : This is done via nucleophilic substitution with methylthiol.

- Attachment of Thiomorpholinomethyl Group : Accomplished through a Mannich reaction involving formaldehyde and thiomorpholine .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that interact with sulfur-containing compounds, potentially affecting metabolic pathways .

- Photochemical Activity : The benzophenone moiety can absorb UV light, leading to photochemical transformations that may influence biological systems .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results against Gram-negative bacteria, which are often resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 0.5 µg/mL |

| Klebsiella pneumoniae | 0.8 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Cytotoxicity Studies

In cytotoxicity assays, this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The following table summarizes the IC50 values obtained from various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| Normal Human Fibroblasts | >50 |

The selectivity index indicates a favorable profile for further development as an anticancer agent .

The compound's mechanism of action is hypothesized to involve:

- Inhibition of Siderophore Biosynthesis : Similar to other non-nucleoside inhibitors, it may interfere with essential metabolic processes in bacteria by inhibiting enzyme functions critical for iron acquisition .

- Reactive Oxygen Species (ROS) Generation : Its photochemical properties could lead to ROS production, contributing to its cytotoxic effects in cancer cells .

Comparison with Related Compounds

When compared to structurally similar compounds, such as benzophenone derivatives lacking thiomethyl groups, this compound demonstrates enhanced reactivity and biological efficacy due to the presence of sulfur-containing functional groups.

| Compound | Biological Activity |

|---|---|

| Benzophenone | Minimal activity |

| 2-Thiomethylbenzophenone | Moderate antimicrobial |

| This compound | High antimicrobial and cytotoxic |

Eigenschaften

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYGEEMILNRZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643812 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-66-3 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.